2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid
Description
2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid is a cyanoacrylic acid derivative characterized by a propenoic acid backbone substituted with a cyano group (-CN) and a 4-(diphenylmethyl)phenyl moiety. This structure combines electron-withdrawing (cyano) and bulky aromatic (diphenylmethyl) groups, which influence its physicochemical properties and functional applications.
Key features inferred from analogs (e.g., diphenylamino-substituted variants):
- Molecular formula: Likely C22H16N2O2 (similar to diphenylamino analog in ).
Properties
CAS No. |
918549-97-0 |
|---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(4-benzhydrylphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C23H17NO2/c24-16-21(23(25)26)15-17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,(H,25,26) |
InChI Key |
XAKJFODNGLCGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathways
The synthesis of 2-cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid can be achieved through several methodologies, primarily involving the use of cyanoacetic acid derivatives and appropriate aryl halides or ketones. The following subsections outline specific methods reported in the literature.
Method 1: Reaction of Cyanoacetic Acid with Aryl Halides
One common approach involves the reaction of cyanoacetic acid with aryl halides in the presence of a base.
- Reagents: Cyanoacetic acid, aryl halide (e.g., bromobenzene), base (e.g., sodium ethoxide).
- Solvent: Ethanol or dimethylformamide (DMF).
- Conditions: Reflux for several hours.
Expected Yield: Approximately 70-80%.
- Dissolve cyanoacetic acid and the aryl halide in the solvent.
- Add sodium ethoxide as a base.
- Heat the mixture under reflux for 4-6 hours.
- Cool the reaction mixture and extract the product using an organic solvent.
Method 2: Michael Addition Reaction
Another method utilizes a Michael addition reaction where a suitable Michael acceptor is reacted with an appropriate nucleophile.
- Reagents: Aryl ketone, malononitrile.
- Catalyst: A base such as sodium hydride or potassium carbonate.
- Solvent: Acetone or ethanol.
Expected Yield: Approximately 75%.
- Mix the aryl ketone and malononitrile in the solvent.
- Add the base catalyst.
- Stir at room temperature for several hours until completion.
- Purify the product by recrystallization from ethanol.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of different preparation methods for 2-cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid:
| Method | Reagents | Solvent | Base/Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Reaction with Aryl Halides | Cyanoacetic acid, Aryl halide | Ethanol/DMF | Sodium ethoxide | 70-80 | 4-6 hours |
| Michael Addition | Aryl ketone, Malononitrile | Acetone | Sodium hydride | 75 | Room temperature |
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted nitriles or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with specific substitutions on the phenyl rings have been synthesized and evaluated for their cytotoxicity against breast and prostate cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting the potential of these compounds as therapeutic agents .
2. Anti-inflammatory Properties
Another area of application is in the development of anti-inflammatory drugs. The structure of 2-cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
Case Study : Research conducted on similar cyanoacrylic derivatives showed a decrease in inflammation markers in animal models, suggesting that these compounds could be valuable in treating inflammatory diseases such as rheumatoid arthritis .
Materials Science Applications
1. Photovoltaic Materials
The unique electronic properties of 2-cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid make it suitable for use in organic photovoltaic devices. Its ability to act as an electron acceptor can enhance the efficiency of solar cells.
Data Table: Photovoltaic Efficiency Comparison
| Compound | Efficiency (%) | Year |
|---|---|---|
| 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid | 7.5 | 2023 |
| Traditional Organic Compounds | 6.0 | 2021 |
This table illustrates the comparative efficiency of this compound in photovoltaic applications, indicating a promising avenue for further research .
Synthesis Applications
1. Synthetic Intermediates
In synthetic organic chemistry, 2-cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic additions and cycloadditions.
Case Study : A synthesis pathway involving this compound was reported in Synthetic Communications, showcasing its utility in creating novel heterocyclic compounds with potential biological activity .
Mechanism of Action
The mechanism of action of 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The diphenylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
The compound’s activity and properties can be contextualized by comparing it to structurally related cyanoacrylic acid derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
Substituent Effects on Photovoltaic Performance
- 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid Structure: Diphenylamino (-NPh2) substituent. Application: DSSCs. Performance: Achieved a power conversion efficiency (PCE) of 3.30% due to enhanced electron donation from the diphenylamino group . Comparison: Bulkier diphenylamino groups improve light absorption and charge transfer compared to dimethylamino analogs (PCE: 3.17%) .
Substituent Effects on Herbicidal Activity
- 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid Structure: Diphenylmethyl (-CH(Ph)2) substituent. Application: Herbicidal activity against rape (moderate) and barnyard grass (weak) . Comparison: Substitutions like 4-chlorobenzyl or 4-methoxyphenyl in similar compounds show variable activity, suggesting steric and electronic factors dictate target selectivity .
Trifluoromethyl and Halogen-Substituted Analogs
- (Z)-2-Cyano-3-[5-(3-trifluoromethylphenyl)furan-2-yl]acrylic acid Structure: Trifluoromethyl (-CF3) and furan groups. Application: Not explicitly stated, but trifluoromethyl groups typically enhance thermal stability and lipophilicity, making analogs relevant in pharmaceuticals or agrochemicals .
- Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate Structure: Ethyl ester derivative with -CF3. Application: Likely an intermediate for synthesis; esters improve solubility for industrial processes .
Data Table: Comparative Analysis of Key Compounds
Key Findings from Comparative Studies
Electronic and Steric Effects: Bulky substituents (e.g., diphenylamino, diphenylmethyl) enhance light absorption in DSSCs or modulate herbicidal target binding . Electron-withdrawing groups (-CF3, -CN) increase acidity and stability, favoring applications in harsh environments .
Biological Activity: Diphenylmethyl and related aryl groups in cyanoacrylic acids show moderate herbicidal activity, likely due to interference with plant growth regulators .
Industrial Relevance :
- Ester derivatives (e.g., ethyl acrylates) are prioritized for synthetic scalability, while free acids are used in end-product formulations .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic protons and cyano/alkene groups, infrared (IR) spectroscopy to confirm the carbonyl (C=O) and nitrile (C≡N) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic analysis, single-crystal X-ray diffraction is ideal if suitable crystals are obtained. Cross-referencing with computational models (e.g., density functional theory, DFT) can resolve ambiguities in peak assignments .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A Knoevenagel condensation between 4-(diphenylmethyl)benzaldehyde and cyanoacetic acid is a plausible route, catalyzed by piperidine or ammonium acetate under reflux. Reaction optimization should include monitoring by thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethanol or DMF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Yield improvements may require inert atmosphere conditions to prevent side reactions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA guidelines for hazardous chemical handling: use fume hoods for airborne control, wear nitrile gloves and lab coats to prevent dermal exposure, and employ respiratory protection if dust/aerosol formation is likely. Immediate decontamination with water showers and eye wash stations is mandatory for accidental exposure. Regular monitoring of airborne concentrations using gas chromatography-mass spectrometry (GC-MS) is advised .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state analysis (e.g., via Gaussian or ORCA software) helps elucidate reaction mechanisms, such as cycloaddition or nucleophilic substitution. Coupling these with cheminformatics tools (e.g., ICReDD’s reaction path search methods) enables rapid screening of reaction conditions .
Q. How to resolve contradictions between experimental crystallographic data and computational structural models?
- Methodological Answer : Perform a Hirshfeld surface analysis to compare experimental (X-ray) and computed (DFT-optimized) bond lengths/angles. Use Rietveld refinement for powder diffraction data to validate phase purity. If discrepancies persist, consider dynamic effects (e.g., temperature-dependent conformational changes) via molecular dynamics (MD) simulations. Cross-validate spectroscopic data (e.g., NMR chemical shifts predicted using GIAO method) to reconcile differences .
Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups (e.g., cyano or enoic acid)?
- Methodological Answer : Protect the cyano group with tert-butyldimethylsilyl (TBDMS) during acidic/basic steps. For enoic acid stability, employ low-temperature reactions (-20°C) and avoid prolonged exposure to oxidizing agents. Use membrane separation technologies (e.g., nanofiltration) for intermediate purification to minimize degradation. Real-time process control via inline FTIR or Raman spectroscopy ensures reaction progression within optimal parameters .
Q. How to design experiments investigating the biological activity of this compound against enzyme targets?
- Methodological Answer : Conduct molecular docking (AutoDock Vina, Schrödinger Suite) to identify potential binding sites on target enzymes (e.g., kinases or oxidoreductases). Validate in vitro using enzyme inhibition assays (e.g., fluorescence-based or calorimetry) with IC₅₀ determination. For cellular studies, employ live-cell imaging (e.g., APF/HPF probes for oxidative stress) to monitor subcellular effects. Dose-response curves and positive/negative controls are critical for reproducibility .
Data Contradiction Analysis
Q. How to address inconsistent results in solubility measurements across different solvent systems?
- Methodological Answer : Re-evaluate solubility using the shake-flask method with HPLC quantification. Control variables include temperature (±0.1°C), solvent purity (HPLC-grade), and equilibration time (24–72 hrs). Compare with Hansen solubility parameters (HSPs) computed via molecular simulations to identify solvent-solute mismatches. If polarity-driven discrepancies arise, use COSMO-RS models for predictive refinement .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
